2-({[3-(BENZYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID
Overview
Description
2-({[3-(BENZYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzylcarbamoyl group, a tetrahydrobenzothiophene ring, and a methoxyacetic acid moiety.
Scientific Research Applications
Chemistry
In chemistry, 2-({[3-(BENZYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its versatility makes it suitable for various applications, including coatings, adhesives, and electronic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(BENZYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID typically involves multiple steps:
Formation of the Tetrahydrobenzothiophene Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrobenzothiophene ring.
Introduction of the Benzylcarbamoyl Group: The benzylcarbamoyl group is introduced through a nucleophilic substitution reaction, where a benzylamine derivative reacts with a suitable electrophile.
Attachment of the Methoxyacetic Acid Moiety: The final step involves the esterification or amidation of the intermediate compound with methoxyacetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrobenzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzylcarbamoyl group or the tetrahydrobenzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used under conditions such as reflux or room temperature.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Mechanism of Action
The mechanism of action of 2-({[3-(BENZYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-({[3-(CARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID
- 2-({[3-(BENZYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}ETHOXY)ACETIC ACID
- 2-({[3-(BENZYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)PROPIONIC ACID
Uniqueness
2-({[3-(BENZYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID is unique due to the presence of the benzylcarbamoyl group and the methoxyacetic acid moiety These structural features confer specific chemical and biological properties that distinguish it from similar compounds
Properties
IUPAC Name |
2-[2-[[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-2-oxoethoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c23-16(11-27-12-17(24)25)22-20-18(14-8-4-5-9-15(14)28-20)19(26)21-10-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,21,26)(H,22,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKKPMNSTMOSNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)COCC(=O)O)C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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